Undecaprenyl pyrophosphate
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Overview
Description
Undecaprenyl pyrophosphate is a long-chain isoprenoid lipid that plays a crucial role in the biosynthesis of bacterial cell wall components. It serves as a lipid carrier for the transport of hydrophilic cell surface polymers across the hydrophobic cell membrane, facilitating the synthesis of peptidoglycan and other cell surface polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecaprenyl pyrophosphate is synthesized by the enzyme this compound synthase, which catalyzes the condensation of farnesyl pyrophosphate with eight isopentenyl pyrophosphate units in the presence of magnesium ions . The reaction conditions typically involve a buffered aqueous solution with a pH range of 7.5 to 8.5 and a temperature range of 25 to 37 degrees Celsius.
Industrial Production Methods: Industrial production of this compound involves the fermentation of bacterial cultures that overexpress this compound synthase. The enzyme is then purified, and the reaction is carried out in large-scale bioreactors under controlled conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Undecaprenyl pyrophosphate undergoes several types of chemical reactions, including:
Dephosphorylation: Catalyzed by this compound phosphatase, converting this compound to undecaprenyl phosphate.
Glycosylation: Involves the transfer of sugar moieties to this compound, forming lipid-linked oligosaccharides.
Common Reagents and Conditions:
Dephosphorylation: Requires this compound phosphatase and occurs in the presence of divalent cations such as magnesium or manganese.
Glycosylation: Utilizes nucleotide sugars such as uridine diphosphate-N-acetylglucosamine and specific glycosyltransferases.
Major Products:
Undecaprenyl phosphate: Formed from the dephosphorylation of this compound.
Lipid-linked oligosaccharides: Produced through glycosylation reactions.
Scientific Research Applications
Undecaprenyl pyrophosphate has several scientific research applications, including:
Mechanism of Action
Undecaprenyl pyrophosphate functions as a lipid carrier in the biosynthesis of bacterial cell wall components. It is synthesized by this compound synthase and then dephosphorylated by this compound phosphatase to form undecaprenyl phosphate. This lipid carrier then participates in the transfer of sugar moieties to form lipid-linked oligosaccharides, which are essential for peptidoglycan synthesis .
Comparison with Similar Compounds
Farnesyl pyrophosphate: A precursor in the biosynthesis of undecaprenyl pyrophosphate.
Isopentenyl pyrophosphate: Another precursor involved in the synthesis of this compound.
Undecaprenyl phosphate: The dephosphorylated form of this compound.
Uniqueness: this compound is unique due to its role as a lipid carrier in the biosynthesis of bacterial cell wall components. Its ability to transport hydrophilic polymers across the hydrophobic cell membrane is critical for the synthesis of peptidoglycan and other cell surface polymers, making it an essential compound in bacterial physiology .
Properties
CAS No. |
31867-59-1 |
---|---|
Molecular Formula |
C55H92O7P2 |
Molecular Weight |
927.3 g/mol |
IUPAC Name |
phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58) |
InChI Key |
NTXGVHCCXVHYCL-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Key on ui other cas no. |
23-13-2 |
physical_description |
Solid |
Synonyms |
undecaprenyl pyrophosphate UndPP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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